1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

Overview

Description

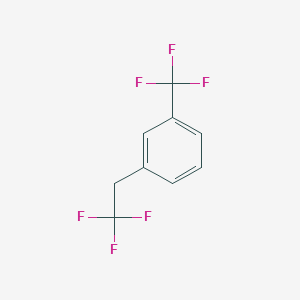

“1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” is a chemical compound. Its molecular formula is C8H7F3 .

Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” can be represented by the formula C8H7F3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene” include a molecular weight of 160.14 , a refractive index of n20/D 1.487 , and a density of 1.555 g/mL at 25 °C .Scientific Research Applications

1. Radical Trifluoromethylation

- Summary of the Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

2. Synthesis and Physicochemical Properties of (Co)polymers

- Summary of the Application: The research involves the synthesis and physicochemical properties of (Co)polymers based on 1-trifluoromethyl-1-ferrocenyl-2,2,2-trifluoroethyl methacrylate .

3. Fluorous Chemistry

- Summary of the Application: Fluorous chemistry involves the use of perfluorinated compounds or perfluorinated substituents to facilitate recovery of a catalyst or reaction product. This technique is especially useful in the field of synthetic chemistry .

4. Solvate Ionic Liquid Electrolyte

- Summary of the Application: 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) was added to a solvate ionic liquid (SIL) based on glyme-lithium salt as a support solvent. The fluorinated ether improves cycle and rate capability of Li–S cells .

- Results or Outcomes: The key role that TFTFE played in the cell system with SIL is an ionic conduction-enhancing .

5. Fluorous Chemistry

- Summary of the Application: Fluorous chemistry involves the use of perfluorinated compounds or perfluorinated substituents to facilitate recovery of a catalyst or reaction product. This technique is especially useful in the field of synthetic chemistry .

6. Solvate Ionic Liquid Electrolyte

- Summary of the Application: 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) was added to a solvate ionic liquid (SIL) based on glyme-lithium salt as a support solvent. The fluorinated ether improves cycle and rate capability of Li–S cells .

- Results or Outcomes: The key role that TFTFE played in the cell system with SIL is an ionic conduction-enhancing .

Safety And Hazards

properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c10-8(11,12)5-6-2-1-3-7(4-6)9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMPOTKYTHEWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301292 | |

| Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

CAS RN |

50562-22-6 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)